2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 955543-41-6
VCID: VC4634451
InChI: InChI=1S/C22H19FN4O3/c1-3-30-19-7-5-4-6-15(19)22(28)25-17-12-14(8-9-16(17)23)18-13-27-20(24-18)10-11-21(26-27)29-2/h4-13H,3H2,1-2H3,(H,25,28)
SMILES: CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
Molecular Formula: C22H19FN4O3
Molecular Weight: 406.417

2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

CAS No.: 955543-41-6

Cat. No.: VC4634451

Molecular Formula: C22H19FN4O3

Molecular Weight: 406.417

* For research use only. Not for human or veterinary use.

2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide - 955543-41-6

Specification

CAS No. 955543-41-6
Molecular Formula C22H19FN4O3
Molecular Weight 406.417
IUPAC Name 2-ethoxy-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C22H19FN4O3/c1-3-30-19-7-5-4-6-15(19)22(28)25-17-12-14(8-9-16(17)23)18-13-27-20(24-18)10-11-21(26-27)29-2/h4-13H,3H2,1-2H3,(H,25,28)
Standard InChI Key LIDOREJBEIKBPG-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS: 955543-41-6) is a heterocyclic compound with the molecular formula C₂₂H₁₉FN₄O₃ and a molecular weight of 406.42 g/mol . Its IUPAC name reflects a benzamide backbone substituted with ethoxy and fluorine groups, linked to a 6-methoxyimidazo[1,2-b]pyridazine moiety. Key structural features include:

  • Imidazo[1,2-b]pyridazine core: A bicyclic system fused with a pyridazine ring, providing rigidity and π-conjugation.

  • Substituents:

    • 6-Methoxy group on the pyridazine ring.

    • 2-Fluoro and 5-imidazo[1,2-b]pyridazine substituents on the phenyl ring.

    • Ethoxybenzamide group at the N-position.

The SMILES notation (CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F) and InChIKey (LIDOREJBEIKBPG-UHFFFAOYSA-N) further validate its stereoelectronic profile .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₉FN₄O₃
Molecular Weight406.42 g/mol
CAS Number955543-41-6
SolubilityNot available
LogP (Predicted)~3.2 (Moderate hydrophobicity)Calculated

Synthesis and Chemical Reactivity

Key Challenges:

  • Regioselectivity in imidazo[1,2-b]pyridazine functionalization.

  • Stability of the methoxy group under acidic/basic conditions .

Biological Activity and Mechanisms

Proposed Mechanism:

Inhibition of mycobacterial enzymes involved in cell wall synthesis or redox homeostasis, though exact targets remain under investigation .

Urotensin Receptor Antagonism

Related benzamide derivatives demonstrate activity as urotensin receptor antagonists, modulating cardiovascular and fibrotic pathways. The fluorine substituent may enhance binding affinity to hydrophobic receptor pockets.

Table 2: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
5-Chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamideUrotensin Receptor<1 μM
3-Methoxy-2-phenylimidazo[1,2-b]pyridazineM. tuberculosis0.15–2.64 μM

Pharmacokinetic and ADMET Profiles

Limited data exist for this specific compound, but imidazo[1,2-b]pyridazines generally exhibit:

  • Moderate bioavailability due to moderate LogP values (~3–4) .

  • Hepatic metabolism via CYP450 enzymes, with potential for glucuronidation.

  • Blood-brain barrier permeability: Enhanced by fluorine and methoxy groups .

Predicted ADMET Properties:

  • Half-life: ~4–6 hours (estimated).

  • hERG inhibition risk: Low (structural analogs show minimal cardiotoxicity) .

Applications in Medicinal Chemistry

  • Antitubercular Agents:

    • High potency against drug-resistant Mtb strains .

    • Synergy with first-line drugs like isoniazid .

  • Cardiovascular Therapeutics:

    • Urotensin receptor antagonism for hypertension and heart failure.

  • Oncology:

    • Kinase inhibition (e.g., AKT, PIM1) in preclinical models .

Future Directions

  • Target Identification: Proteomic studies to elucidate molecular targets.

  • Optimization:

    • Improve aqueous solubility via prodrug strategies.

    • Reduce CYP450 inhibition potential.

  • Preclinical Development:

    • Pharmacodynamic studies in murine TB models.

    • Safety profiling under GLP guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator